molecular formula C19H17NO4 B11390297 6-ethyl-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11390297
M. Wt: 323.3 g/mol
InChI Key: SWJHORXFLKBSEC-UHFFFAOYSA-N
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Description

    6-ethyl-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: , also known by its IUPAC name, is a chemical compound with the molecular formula C₁₈H₁₈NO₄.

  • It belongs to the class of chromene derivatives and exhibits interesting biological properties.
  • The compound’s structure consists of a chromene ring system with an ethyl group, a methoxyphenyl group, and a carboxamide functional group.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate, followed by cyclization using acid catalysts.

      Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or acetic acid).

      Industrial Production: While there isn’t widespread industrial production of this specific compound, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions but may include reduced or substituted derivatives.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stereochemistry, and synthetic applications.

      Biology and Medicine: Investigations focus on potential pharmacological activities, such as anti-inflammatory, antioxidant, or anticancer effects.

      Industry: Although not widely used industrially, it could find applications in drug development or materials science.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action, including pathways and receptors involved.
  • Comparison with Similar Compounds

      Similar Compounds: Other chromene derivatives, such as (CAS Registry Number: 34256-82-1) and (CAS Registry Number: 51219-00-2), share structural similarities.

      Uniqueness: Highlight the compound’s unique features, such as its specific substitution pattern or functional groups.

    Remember that further research and experimental data are essential for a comprehensive understanding of this compound.

    Properties

    Molecular Formula

    C19H17NO4

    Molecular Weight

    323.3 g/mol

    IUPAC Name

    6-ethyl-N-(2-methoxyphenyl)-4-oxochromene-2-carboxamide

    InChI

    InChI=1S/C19H17NO4/c1-3-12-8-9-16-13(10-12)15(21)11-18(24-16)19(22)20-14-6-4-5-7-17(14)23-2/h4-11H,3H2,1-2H3,(H,20,22)

    InChI Key

    SWJHORXFLKBSEC-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3OC

    Origin of Product

    United States

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